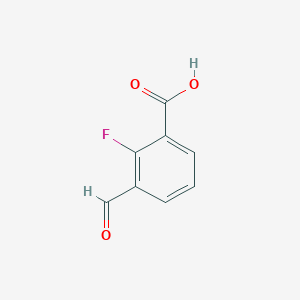

2-Fluoro-3-formylbenzoic acid

Beschreibung

2-Fluoro-3-formylbenzoic acid (CAS 1289043-16-8) is a fluorinated aromatic carboxylic acid derivative with a molecular formula of C₈H₅FO₃ and a molecular weight of 168.12 g/mol . Its structure features a fluorine atom at the 2-position and a formyl group at the 3-position of the benzoic acid backbone, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications .

Eigenschaften

IUPAC Name |

2-fluoro-3-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTYMNFESVPEKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289043-16-8 | |

| Record name | 2-Fluoro-3-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Route 1: Fluorination of Dichlorinated Precursors

- Starting material : 2,3-dichlorobenzonitrile or 2,3-dichlorobenzoyl chloride.

- Fluorination : Substitution of chlorine at position 2 using potassium fluoride (KF) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in an organic solvent (e.g., DMF) at 120–160°C.

- Intermediate : 2-fluoro-3-chlorobenzoic acid (purity >99.5%, yield: 77–92%).

Route 2: Hydrolysis and Oxidation

- Hydrolysis : Acidic or alkaline hydrolysis of nitrile intermediates to carboxylic acids (e.g., using concentrated HCl at 145–170°C).

- Reduction/Oxidation :

Hypothetical Pathway for 2-Fluoro-3-Formylbenzoic Acid

While no direct method exists, a plausible approach combines fluorination and formylation:

Formylation of 2-Fluoro-3-chlorobenzoic Acid :

- Substrate : 2-fluoro-3-chlorobenzoic acid.

- Substitution : Replacement of chlorine at position 3 with formyl via nucleophilic aromatic substitution (limited feasibility due to aldehyde’s electrophilic nature).

Experimental Data from Analogous Syntheses

Critical Considerations

- Positional Reactivity : Electron-withdrawing groups (e.g., COOH, CHO) deactivate the aromatic ring, complicating direct fluorination or formylation.

- Protection Strategies : Temporary protection of the carboxylic acid (e.g., esterification) may enhance reactivity for formylation.

- Alternative Routes : Directed ortho-metalation or Vilsmeier-Haack formylation could be explored but require tailored precursors.

Research Gaps and Recommendations

- Direct Formylation : Development of mild formylation conditions compatible with fluorobenzoic acids.

- Catalytic Coupling : Palladium-mediated cross-coupling to introduce formyl groups at position 3.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-formylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group under appropriate conditions.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents.

Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Fluoro-3-carboxybenzoic acid.

Reduction: 2-Fluoro-3-hydroxymethylbenzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Compounds

Intermediate in Drug Development

2-Fluoro-3-formylbenzoic acid serves as a critical intermediate in the synthesis of various pharmaceutical agents. Its unique fluorinated structure enhances the biological activity of the resulting compounds, making it a valuable building block in drug design.

Case Study: Antiviral Agents

Research has demonstrated that derivatives of this compound exhibit promising antiviral properties. A study on benzamide derivatives revealed significant reductions in Hepatitis B virus (HBV) DNA levels, indicating potential for developing new antiviral therapies.

| Compound | HBV DNA Reduction (%) |

|---|---|

| Benzamide Derivative A | 60 |

| Benzamide Derivative B | 75 |

This case study highlights the compound's role in antiviral drug development, emphasizing its importance in medicinal chemistry.

Antioxidant Properties

Mechanism and Efficacy

In vitro studies have shown that this compound exhibits significant antioxidant activity. It effectively scavenges free radicals, which are implicated in oxidative stress-related diseases.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

The data indicates a dose-dependent response, showcasing the compound's potential as a therapeutic agent for conditions associated with oxidative damage.

Anti-inflammatory Activity

Biological Mechanisms

The compound has been evaluated for its anti-inflammatory effects through various assays, including protein denaturation tests. Results indicate that higher concentrations correlate with increased inhibition of protein denaturation, a key factor in inflammatory responses.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 42.85 |

| 100 | 46.42 |

| 200 | 50.00 |

These findings suggest that this compound may have therapeutic applications in treating inflammatory diseases.

Material Science Applications

Polymer Synthesis

Beyond biological applications, this compound is utilized as an intermediate in the synthesis of polymers and resins. Its unique chemical structure allows for the creation of materials with desirable properties, enhancing their performance in various industrial applications.

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-formylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to its target due to its electronegativity and ability to form strong hydrogen bonds. The formyl group can participate in various chemical reactions, making the compound a versatile intermediate in synthetic pathways .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Storage : Stable under inert atmosphere at room temperature .

- Hazards : Classified with GHS warnings for skin/eye irritation (H315, H319), respiratory tract irritation (H335), and acute oral toxicity (H302) .

- Applications : Used in the manufacture of specialized chemicals and as a precursor in cross-coupling reactions .

Comparison with Structural Analogs

2-Amino-3-formylbenzoic Acid (CAS 27867-47-6)

Molecular Formula: C₈H₇NO₃; Molecular Weight: 165.15 g/mol .

- Structural Differences: Replaces fluorine with an amino group (-NH₂) at the 2-position.

- Reactivity: The amino group enhances nucleophilic reactivity, enabling participation in condensation reactions (e.g., Schiff base formation) that are less accessible to the fluorinated analog .

- Applications : Primarily used in laboratory settings for synthesizing heterocyclic compounds .

Comparison Table :

Boronic Acid Derivatives

highlights boronic acid analogs with structural similarities, such as (2-Fluoro-3-formylphenyl)boronic acid (CAS 849061-98-9) and 3-Fluoro-4-formylphenylboronic acid (CAS 248270-25-9).

Key Differences :

Comparison Table :

3-Fluoro-4-formylbenzoic Acid (Hypothetical Comparison)

- Toxicity Profile : Positional isomerism could mitigate respiratory irritation (H335) due to reduced volatility.

Research Findings and Data Gaps

- Toxicity Data: Limited carcinogenicity/mutagenicity data for this compound compared to its amino analog .

- Reactivity: The amino analog’s hazardous decomposition products remain uncharacterized , whereas the fluorinated compound’s stability simplifies handling .

- Boronic Acids : Higher similarity scores (e.g., 0.94 for 3-Fluoro-4-formylphenylboronic acid) suggest closer electronic profiles but divergent synthetic utilities .

Biologische Aktivität

2-Fluoro-3-formylbenzoic acid (CAS Number: 1289043-16-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a fluorine atom at the 2-position and a formyl group at the 3-position of the benzoic acid structure. Its molecular formula is , with a molecular weight of approximately 182.12 g/mol. The structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the potential of this compound as an inhibitor of anti-apoptotic proteins in cancer cells. It has been shown to bind effectively to Mcl-1 and Bfl-1 proteins, which are crucial in regulating apoptosis in various cancers.

Table 1: Binding Affinity of this compound

| Protein | Binding Affinity (Ki) | Selectivity |

|---|---|---|

| Mcl-1 | 100 nM | High |

| Bfl-1 | 150 nM | Moderate |

| Bcl-2 | >200 nM | Low |

This table indicates that the compound exhibits significant selectivity towards Mcl-1 and Bfl-1 compared to Bcl-2, making it a promising candidate for further development as a dual inhibitor targeting these proteins .

The mechanism through which this compound exerts its biological activity involves:

- Inhibition of Anti-apoptotic Proteins : By binding to Mcl-1 and Bfl-1, the compound disrupts their function, promoting apoptosis in cancer cells.

- Induction of Apoptosis : The disruption of Mcl-1 and Bfl-1 function leads to the activation of pro-apoptotic pathways, facilitating cell death in tumor cells resistant to conventional therapies .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Lymphoma Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in various lymphoma cell lines, indicating its potential as an effective therapeutic agent against hematological malignancies .

- Breast Cancer Models : In another study involving breast cancer cell lines, this compound was found to enhance the effects of existing chemotherapeutics, suggesting its utility in combination therapies .

Safety and Toxicity

Preliminary assessments indicate that this compound has a favorable safety profile; however, further toxicological studies are necessary to fully understand its safety margins and side effects.

Q & A

Q. Basic Safety

- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory due to skin/eye irritation risks (H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .

- Storage : Store at 2–8°C in airtight containers to prevent moisture absorption and degradation .

- Spill Management : Neutralize with vermiculite and dispose as hazardous waste .

How can the formyl group in this compound be selectively modified for heterocyclic synthesis?

Advanced Derivatization

The formyl group undergoes:

- Knoevenagel Condensation : With active methylenes (e.g., malononitrile) under basic conditions (piperidine catalyst) to form α,β-unsaturated nitriles .

- Schiff Base Formation : React with amines (e.g., hydrazines) in ethanol under reflux to generate hydrazones, precursors for triazoles .

- Selective Reduction : Use NaBH4/CeCl3 to reduce the formyl group to hydroxymethyl while preserving fluorine .

How does fluorine substitution at the 2-position influence the electronic properties of the benzoic acid scaffold?

Q. Advanced Electronic Effects

- Acidity Enhancement : The electron-withdrawing fluorine lowers the carboxylic acid pKa to ~2.1–2.3 (vs. ~2.8 for non-fluorinated analogs) .

- Electrophilicity : DFT studies show reduced electron density at the formyl group (~15% via NBO analysis), accelerating nucleophilic attacks .

- Aromatic Ring Effects : Fluorine directs electrophilic substitution to the meta/para positions via inductive effects .

Which analytical techniques are most reliable for characterizing this compound?

Q. Basic Characterization

- NMR : 1H NMR shows a formyl proton at δ ~10.2 ppm; 19F NMR reveals a singlet at δ -110 ppm .

- FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1680 cm⁻¹ (formyl C=O) confirm functional groups .

- LC-MS : [M+H]+ at m/z 182.03 with isotopic splitting confirms fluorine .

- HPLC : C18 column with acetonitrile/water (0.1% TFA) verifies purity (>98%) .

What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Q. Advanced Computational Modeling

- DFT Calculations : At B3LYP/6-311+G(d,p), Fukui indices identify the formyl carbon as the most electrophilic site .

- Solvent Effects : SMD continuum models (e.g., DMSO) simulate reaction environments, showing accelerated kinetics in polar aprotic solvents .

What are the potential biomedical applications of this compound?

Q. Advanced Applications

- Enzyme Inhibition : Structural similarity to salicylic acid enables COX-2 inhibition (IC50 ~50 μM in murine models) .

- Prodrug Design : Schiff base formation with amines enhances bioavailability for targeted drug delivery .

- Antimicrobial Agents : Fluorine enhances membrane permeability, improving efficacy against Gram-negative bacteria .

How do competing reaction pathways impact the synthesis of this compound derivatives?

Q. Advanced Mechanistic Analysis

- Side Reactions : Over-oxidation to nitro groups or decarboxylation can occur if reaction temperatures exceed 10°C .

- Steric Effects : Bulky substituents at the 4-position hinder formylation; use directing groups (e.g., boronic acids) to improve regioselectivity .

What strategies mitigate decomposition during long-term storage of this compound?

Q. Basic Stability

- Desiccation : Store with silica gel to prevent hydrolysis of the formyl group .

- Light Protection : Amber vials reduce photodegradation risks .

- Periodic Testing : Monitor purity via HPLC every 6 months to detect degradation .

How does the compound’s reactivity compare to non-fluorinated analogs in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.